Welcome to the BenchChem Online Store!
molecular formula C17H21F3N2O5 B8341468 Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Cat. No. B8341468
M. Wt: 390.4 g/mol
InChI Key: PBUYTZFWSSKZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321763B2

Procedure details

A mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (2.0 g, 1.0 eq, 9.6 mmol) and tert-butyl 4-hydroxypiperidine-1-carboxylate (2.1 g, 1.1 eq, 10.5 mmol) was taken in annhydrous DMF (100 mL) and stirred at room temperature. Cs2CO3 (7.2 g, 2.3 eq, 22.1 mmol) was added to the above solution and the heterogeneous mixture was heated at 100° C. overnight. The reaction mixture was diluted with CH2Cl2 (100 mL) and partioned with H2O (50 mL). The layers were separated and the aqueous layer was washed with CH2Cl2 (2×50 mL). The combined organic layers were dried over Na2SO4 and concentrated to leave a crude solid. Purification of the crude mixture by column chromatography on silica gel (ISCO System) using EtOAc/hexane (gradient system from 0:10 to 2:8) as eluent gave the product in 60% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[OH:15][CH:16]1[CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]1.C([O-])([O-])=O.[Cs+].[Cs+].O>CN(C=O)C.C(Cl)Cl>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([O:15][CH:16]2[CH2:17][CH2:18][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:20][CH2:21]2)=[C:3]([C:11]([F:14])([F:13])[F:12])[CH:4]=1)([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
2.1 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Cs2CO3
Quantity
7.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the heterogeneous mixture was heated at 100° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave a crude solid
CUSTOM
Type
CUSTOM
Details
Purification of the crude mixture by column chromatography on silica gel (ISCO System)
CUSTOM
Type
CUSTOM
Details
gave the product in 60% yield

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.